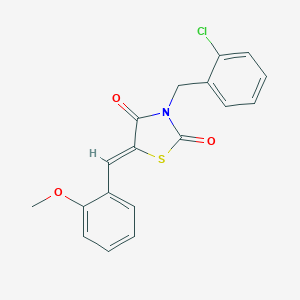
(5Z)-3-(2-chlorobenzyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5Z)-3-(2-chlorobenzyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione, also known as CMT-3, is a compound synthesized from thiazolidinedione and benzylidene malononitrile. It has been found to have potential therapeutic benefits in the treatment of cancer, inflammation, and bone diseases.
作用机制
The mechanism of action of (5Z)-3-(2-chlorobenzyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in cancer cell growth and inflammation. (5Z)-3-(2-chlorobenzyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. MMPs are overexpressed in cancer cells and contribute to tumor growth and invasion.
Biochemical and Physiological Effects
(5Z)-3-(2-chlorobenzyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit cell proliferation, induce apoptosis, and reduce inflammation. (5Z)-3-(2-chlorobenzyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has also been shown to increase bone density and reduce bone loss in animal models of osteoporosis.
实验室实验的优点和局限性
One advantage of using (5Z)-3-(2-chlorobenzyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments is its potential therapeutic benefits in cancer treatment, inflammation, and bone diseases. (5Z)-3-(2-chlorobenzyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has been extensively studied and has shown promising results in preclinical studies.
However, one limitation of using (5Z)-3-(2-chlorobenzyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments is its low solubility in water, which can make it difficult to administer and study. Additionally, (5Z)-3-(2-chlorobenzyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet fully understood.
未来方向
There are several future directions for the study of (5Z)-3-(2-chlorobenzyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione. One direction is to further investigate its potential therapeutic benefits in cancer treatment, inflammation, and bone diseases. Clinical trials will be needed to determine its safety and efficacy in humans.
Another direction is to study the mechanism of action of (5Z)-3-(2-chlorobenzyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione in more detail. Understanding how (5Z)-3-(2-chlorobenzyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione inhibits the activity of MMPs and other enzymes involved in cancer cell growth and inflammation could lead to the development of more effective therapies.
Finally, future research could focus on improving the solubility and bioavailability of (5Z)-3-(2-chlorobenzyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione, which could make it easier to administer and study in lab experiments.
合成方法
The synthesis of (5Z)-3-(2-chlorobenzyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione involves the reaction of thiazolidinedione with benzylidene malononitrile, followed by the addition of 2-chlorobenzyl chloride and 2-methoxybenzaldehyde. The final product is obtained through a series of purification steps.
科学研究应用
(5Z)-3-(2-chlorobenzyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic benefits in cancer treatment. It has been found to inhibit the growth of various cancer cells, including breast, prostate, lung, and colon cancer cells. (5Z)-3-(2-chlorobenzyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In addition to cancer treatment, (5Z)-3-(2-chlorobenzyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has also been studied for its anti-inflammatory and bone-protective effects. It has been found to reduce inflammation in animal models of arthritis and to increase bone density in animal models of osteoporosis.
属性
产品名称 |
(5Z)-3-(2-chlorobenzyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione |
|---|---|
分子式 |
C18H14ClNO3S |
分子量 |
359.8 g/mol |
IUPAC 名称 |
(5Z)-3-[(2-chlorophenyl)methyl]-5-[(2-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H14ClNO3S/c1-23-15-9-5-3-6-12(15)10-16-17(21)20(18(22)24-16)11-13-7-2-4-8-14(13)19/h2-10H,11H2,1H3/b16-10- |
InChI 键 |
CWPMBRWZGKFHJT-YBEGLDIGSA-N |
手性 SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)N(C(=O)S2)CC3=CC=CC=C3Cl |
SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=O)S2)CC3=CC=CC=C3Cl |
规范 SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=O)S2)CC3=CC=CC=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-{3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B300842.png)
![5-[4-(Diethylamino)benzylidene]-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B300845.png)
![(5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B300846.png)
![5-(4-Hydroxy-3-methoxybenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B300847.png)
![ethyl 2-{2-hydroxy-5-nitrobenzylidene}-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300850.png)
![ethyl 2-(2,5-dimethoxybenzylidene)-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300851.png)
![ethyl 2-(2,4-dimethoxybenzylidene)-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300852.png)
![ethyl 2-(3-hydroxy-4-methoxybenzylidene)-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300855.png)
![ethyl 5-(3-methoxyphenyl)-3-oxo-7-phenyl-2-(4-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300860.png)
![ethyl 2-({5-nitro-2-furyl}methylene)-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300861.png)
![ethyl 2-(2-furylmethylene)-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300862.png)
![ethyl 2-{2-nitro-4,5-dimethoxybenzylidene}-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300863.png)
![4-[4-(3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B300864.png)